2-Methyl-2-propenyl p-tolyl sulphone

Description

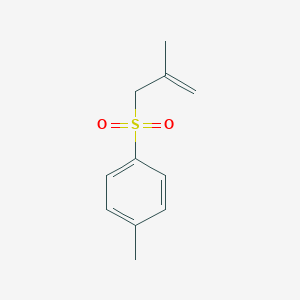

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(2-methylprop-2-enylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9(2)8-14(12,13)11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSRFROTRSZRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167277 | |

| Record name | 2-Methyl-2-propenyl p-tolyl sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16192-04-4 | |

| Record name | 2-Methyl-2-propenyl p-tolyl sulphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016192044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-propenyl p-tolyl sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLALLYL P-TOLYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 2 Propenyl P Tolyl Sulphone and Analogous Structures

Direct Synthetic Approaches to the Sulphone Moiety

The direct formation of the allylic sulphone group is a cornerstone of synthesizing 2-Methyl-2-propenyl p-tolyl sulphone. Key to these approaches are the selection of the appropriate sulfonylating agent and reaction conditions to ensure high yield and selectivity.

Sulphonylation Reactions Involving p-Toluenesulphonyl Chloride and Allylic Substrates

The reaction of p-toluenesulphonyl chloride (TsCl) with allylic alcohols is a fundamental method for creating the corresponding O-tosylates. researchgate.net These tosylates are excellent leaving groups, facilitating subsequent nucleophilic substitution to form the desired sulphone. However, under certain conditions, direct conversion to the sulphone can be challenging, and the reaction may favor the formation of other products. researchgate.net

For instance, the sulfonylation of primary and secondary alcohols with p-toluenesulphonyl chloride can be efficiently achieved in the presence of silver(I) oxide and potassium iodide under neutral conditions. researchgate.net Another approach involves the use of CsF–Celite as a reusable catalyst for the tosylation of alcohols. researchgate.net The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired sulfonylated product. researchgate.net

A notable example of a related reaction is the Friedel-Crafts sulfonylation of aromatic compounds with p-toluenesulphonyl chloride mediated by zinc dust, which yields the corresponding sulfones in good yields. researchgate.net While not a direct synthesis of an allylic sulphone, this illustrates the utility of p-toluenesulphonyl chloride in forming C-S bonds.

Utilization of Sodium p-Toluenesulfinate in Allylic System Construction

A more direct and widely employed method for the synthesis of allylic sulphones involves the use of sodium p-toluenesulfinate as the nucleophile. orgsyn.orgnih.gov This salt reacts with a suitable allylic substrate, typically an allylic halide or acetate, to form the C-S bond directly. Palladium-catalyzed reactions, such as the Trost-Tsuji allylic alkylation, are particularly effective for this transformation. rsc.orgrsc.org These reactions proceed via a π-allyl palladium intermediate, which then undergoes nucleophilic attack by the sulfinate anion. rsc.org

The versatility of this method is demonstrated by its application to a wide range of allylic substrates and its tolerance of various functional groups. organic-chemistry.org For example, the palladium-catalyzed substitution of allylic acetates with sodium p-toluenesulfinate has been successfully carried out in aqueous media. rsc.org Furthermore, transition-metal-catalyzed hydrosulfonylation of dienes, allenes, and alkynes represents an atom-economical approach to allylic sulphones. rsc.org

Recent advancements have focused on developing chemodivergent protocols. For instance, a palladium-catalyzed ligand-controlled coupling of allenes with sulfinic acids allows for the selective synthesis of either branched or linear allylic sulphones. organic-chemistry.orgnih.gov

| Catalyst/Reagent | Substrate | Product Type | Selectivity | Reference |

| Pd(OAc)₂, PPh₃, Et₃B | Allylic Alcohols | Allyl Phenyl Sulfones | N/A | organic-chemistry.org |

| Pd Catalyst, BINOL | α-Chiral Primary Allylic Amines | Allylic Sulfones | Excellent ee retention | organic-chemistry.org |

| (CH₃CN)₃W(CO)₃, Bipyridine | N/A | Branched Allylic Sulfones | Excellent Regioselectivity | organic-chemistry.org |

| Palladium Catalyst | Cyclopropenes | Allylic Sulfones | Stereoselective | rsc.orgrsc.org |

| Palladium Catalyst, Ligand | Allenes | Branched or Linear Allylic Sulfones | Chemodivergent | organic-chemistry.orgnih.gov |

Stereoselective Synthesis and Control of Isomeric Purity in Allylic Sulphone Formation

Achieving stereocontrol in the synthesis of allylic sulphones is a significant challenge, as the geometry of the double bond and the potential for chirality at the α-carbon must be managed. Several strategies have been developed to address this. acs.orgnih.govacs.org

One notable method involves the oxonia-Cope rearrangement of homoallylic alcohols containing a sulfone moiety. acs.orgnih.govacs.org This rearrangement proceeds with a high degree of stereoselectivity, allowing for the controlled formation of either cis or trans allylic sulphones depending on the stereochemistry of the starting alcohol. acs.orgnih.govacs.org For example, anti-homoallylic alcohols yield trans-allylic sulphones, while syn-alcohols produce cis-allylic sulphones. acs.orgnih.govacs.org

Palladium-catalyzed hydrosulfonylation of cyclopropenes has also been shown to be a stereoselective method for preparing allylic sulphones. rsc.org Additionally, photoswitched stereodivergent synthesis has emerged as a novel approach, where cis-allylic sulphones can be isomerized to their trans counterparts through photochemical means. acs.org The choice of ligand in palladium-catalyzed reactions can also influence the stereochemical outcome, providing a means to control the formation of specific isomers. organic-chemistry.org

Precursor Design and Derivatization Strategies

Approaches to 2-Methyl-2-propenyl Moieties for Sulphone Attachment

The 2-methyl-2-propenyl group, also known as the isobutenyl group, can be introduced through various synthetic routes. A common precursor is 2-methyl-2-propen-1-ol, which can be prepared through several methods. This allylic alcohol can then be converted to a suitable leaving group, such as a halide or acetate, for subsequent reaction with sodium p-toluenesulfinate.

Alternatively, commercially available reagents like 3-chloro-2-methyl-1-propene can serve as a direct precursor for the introduction of the 2-methyl-2-propenyl moiety. The reaction of this allylic chloride with sodium p-toluenesulfinate provides a straightforward route to this compound.

Convergent and Divergent Synthetic Pathways to Complex Architectures

The this compound scaffold is a valuable building block in both convergent and divergent synthetic strategies. In a convergent approach, the sulphone is prepared separately and then coupled with another key intermediate in a later stage of the synthesis. This is often seen in applications like the Julia-Kocienski olefination, where allylic sulphones are used to construct complex polyene systems. acs.org

Reactivity and Chemical Transformations of 2 Methyl 2 Propenyl P Tolyl Sulphone

Reactions Involving the Allylic and Propenyl Moieties

The presence of the 2-methyl-2-propenyl group, an allylic system, is the source of much of the compound's characteristic reactivity. The carbon-carbon double bond and the adjacent allylic carbon atom are sites for rearrangements, additions, and alkylations.

Facile 1,3-Rearrangements of the Sulphonyl Group in Allylic Systems

Allylic sulphones, including structures related to 2-methyl-2-propenyl p-tolyl sulphone, can undergo a 1,3-rearrangement or isomerization where the sulphonyl group migrates from one end of the allylic system to the other. This transformation is typically driven by the formation of a thermodynamically more stable alkene. For instance, the rearrangement of an allylic sulphone often results in a product with a more substituted, and thus more stable, double bond. psu.edu

This isomerization can be promoted under various conditions:

Radical-Mediated Rearrangement : In the presence of a radical initiator like dibenzoyl peroxide (BPO) in a solvent such as carbon tetrachloride, a radical chain mechanism can be initiated. This process involves the addition of an arenesulphonyl radical (ArSO₂•) to the double bond, followed by elimination, leading to the rearranged product. rsc.orgrsc.org

Thermal or Solvolytic Conditions : Heating in solvents like aqueous acetic acid can also facilitate rearrangement. rsc.org In these cases, evidence often points towards an ion-pair dissociation-recombination mechanism, where the sulphonyl group departs as a sulphinate anion to form an allylic carbocation, followed by recombination at the more stable position. rsc.org

The facility of this rearrangement is crucial in synthetic planning, as it can be used strategically to position the sulphonyl group and the double bond for subsequent reactions. psu.edu The general principle is that rearrangement is successful when the product sulphone is thermodynamically more stable than the starting material. rsc.org

Nucleophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing nature of the adjacent sulphonyl group. This activation makes the double bond susceptible to nucleophilic attack.

One key example of this reactivity is the epoxidation of the double bond. Treatment of a related allylic sulphone with meta-chloroperoxybenzoic acid (m-CPBA) results in the formation of a β-epoxy-sulphone. nih.gov This reaction proceeds via the addition of an oxygen atom across the double bond, creating a valuable and reactive epoxide ring that can be used for further synthetic elaborations. nih.gov

Furthermore, the general principle of nucleophilic addition to activated alkenes is well-established. Softer nucleophiles are known to add to carbon-carbon double or triple bonds that are in conjugation with electron-withdrawing groups. nih.gov This suggests that a variety of nucleophiles could potentially add to the propenyl moiety of this compound, expanding its synthetic utility.

C-Alkylation Processes Mediated by the Sulphone Functionality

The sulphonyl group activates the protons on the α-carbon (the carbon atom directly attached to the sulphone group), facilitating their removal by a base to generate a stabilized carbanion. This α-sulphonyl carbanion is a potent nucleophile that can participate in C-alkylation reactions.

This process typically involves two steps:

Deprotonation : Treatment with a suitable base, such as sodium hydroxide (B78521) (NaOH) or n-butyllithium (n-BuLi), removes a proton from the α-carbon to form the nucleophilic carbanion. nih.govnih.gov

Alkylation : The resulting anion reacts with an electrophile, such as an alkyl halide (e.g., methyl iodide), to form a new carbon-carbon bond, leading to a more substituted sulphone. nih.gov

This sequence allows for the construction of more complex carbon skeletons. For example, a base-mediated alkylation with sodium hydroxide and methyl iodide has been shown to successfully yield a tertiary sulphone from a secondary allylic sulphone precursor. nih.gov These alkylation reactions are a cornerstone of sulphone chemistry, enabling the use of allylic sulphone scaffolds as building blocks for more complex molecules. psu.edursc.org

| Reaction Type | Reagents | Product Type | Reference |

| Base-Mediated Alkylation | 1. NaOH2. CH₃I | Tertiary Sulphone | nih.gov |

| Anion Generation | n-BuLi | α-Sulphonyl Anion | nih.gov |

| Radical Allylation | Katritzky Salts, Visible Light | C(sp³)–C(sp³) coupled alkenes | rsc.org |

Elimination Reactions Generating Extended Conjugated Systems

Derivatives of allylic sulphones can undergo elimination reactions to create extended conjugated systems, such as dienes. The sulphonyl group can act as a good leaving group in certain contexts, particularly in reductive elimination processes.

A well-known application of this principle is the Julia-Lythgoe olefination, where a β-hydroxy sulphone is converted into an alkene. While this classically starts from an alkyl sulphone, the underlying principle of reductive elimination is relevant. If this compound were first transformed into a derivative with a hydroxyl or acyloxy group at the β-position relative to the sulphone, subsequent reductive elimination (e.g., using samarium(II) iodide or sodium amalgam) could lead to the formation of a conjugated diene. nih.gov

For example, allylic 1,2- and 1,3-hydroxy phenyl sulphones have been shown to undergo regioselective and diastereoselective desulfonylation, which includes the elimination of the sulphone group and migration of the double bond upon treatment with samarium(II) iodide. nih.gov This type of transformation highlights the potential for derivatives of this compound to serve as precursors to conjugated diene systems, which are valuable structures in organic synthesis, particularly for Diels-Alder reactions.

Reactivity at the Sulphone Center

Role as an Electron-Withdrawing Group in Activating Adjacent Protons

The defining characteristic of the sulphonyl group (–SO₂–) is its strong electron-withdrawing nature. This is due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This inductive effect significantly lowers the electron density of the adjacent carbon atom (the α-carbon).

This polarization of the C–S bond has a critical consequence: it increases the acidity of the protons attached to the α-carbon. By stabilizing the conjugate base (the α-sulphonyl carbanion) through inductive effects and d-orbital resonance, the sulphonyl group makes these protons susceptible to removal by moderately strong bases.

The generation of this α-sulphonyl anion is a key step that enables a wide range of synthetic transformations, most notably the C-alkylation reactions discussed previously (Section 3.1.3). nih.govnih.gov The ability to easily form a nucleophilic center adjacent to the sulphone group makes allylic sulphones like this compound valuable reagents that can function as synthetic equivalents to allyl anion synthons. psu.edu This activation is fundamental to much of the utility of sulphones in modern organic chemistry.

Carbanion Generation and Subsequent Intermolecular Reactivity

The presence of the strongly electron-withdrawing p-tolylsulfonyl group significantly acidifies the protons on the carbon atom adjacent to it (the α-carbon). This allows for the ready generation of a stabilized carbanion upon treatment with a suitable base. This α-sulfonyl carbanion is a versatile nucleophile that can participate in a variety of intermolecular reactions with a range of electrophiles.

The deprotonation is typically achieved using strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium amides in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions. The resulting resonance-stabilized allylic carbanion can then react with various electrophiles, leading to the formation of new carbon-carbon bonds at the α-position.

Table 1: Examples of Intermolecular Reactions of the Carbanion of this compound

| Electrophile | Reagent/Conditions | Product Type |

| Aldehydes (R-CHO) | 1. n-BuLi, THF, -78 °C; 2. R-CHO | β-Hydroxy sulphone |

| Ketones (R₂C=O) | 1. n-BuLi, THF, -78 °C; 2. R₂C=O | β-Hydroxy sulphone |

| Alkyl halides (R-X) | 1. n-BuLi, THF, -78 °C; 2. R-X | α-Alkylated sulphone |

| Epoxides | 1. n-BuLi, THF, -78 °C; 2. Epoxide | γ-Hydroxy sulphone |

| Michael Acceptors | 1. n-BuLi, THF, -78 °C; 2. α,β-Unsaturated ester | 1,4-Adduct |

These reactions are fundamental in synthetic organic chemistry, providing a reliable method for constructing more complex molecular frameworks from simpler precursors. The resulting products, such as β-hydroxy sulphones, are themselves valuable intermediates that can undergo further transformations, for instance, in the Julia-Lythgoe olefination to form alkenes.

Influence on Reaction Stereoselectivity

The stereochemical outcome of reactions involving the carbanion of this compound can be influenced by several factors, including the nature of the electrophile, the reaction conditions, and the potential for chelation control. When the electrophile contains a stereocenter or when a new stereocenter is formed during the reaction, the diastereoselectivity of the process becomes a critical consideration.

For instance, in the reaction with chiral aldehydes, the approach of the aldehyde to the allylic carbanion can be influenced by steric hindrance and electronic effects, potentially leading to the preferential formation of one diastereomer over the other. The geometry of the resonance-stabilized allylic anion also plays a crucial role in determining the stereochemical course of the reaction.

While specific, detailed stereoselectivity studies on this compound are not extensively documented in readily available literature, general principles of stereocontrol in reactions of allylic sulphones can be applied. For example, chelation control can be a powerful tool to influence stereoselectivity. In reactions with electrophiles containing a nearby Lewis basic group (e.g., a hydroxyl or ether oxygen), the lithium cation of the organolithium base can coordinate to both the sulfonyl oxygen and the Lewis basic group of the electrophile, creating a rigid transition state that directs the nucleophilic attack from a specific face.

Transformations Involving the p-Tolyl Aromatic System

The p-tolyl group in this compound is not merely a passive spectator. It can actively participate in chemical transformations, and its electronic properties influence the reactivity of the entire molecule.

Substituent Effects on Aromatic Reactivity (e.g., in further functionalization)

The p-tolyl group consists of a methyl group and a sulfonyl group attached to the benzene (B151609) ring. These substituents have opposing electronic effects that dictate the regioselectivity of further electrophilic aromatic substitution reactions.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. It increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho and para to itself.

The p-tolylsulfonyl group , on the other hand, is a deactivating, meta-directing group. The strongly electron-withdrawing nature of the sulfonyl group reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. Through resonance and inductive effects, it directs incoming electrophiles to the positions meta to the sulfonyl group.

In this compound, the positions on the aromatic ring are influenced by both substituents. The positions ortho to the methyl group (and meta to the sulfonyl group) are the most likely sites for electrophilic attack.

Table 2: Directing Effects of Substituents on the p-Tolyl Ring

| Position | Relationship to Methyl Group | Relationship to Sulfonyl Group | Predicted Reactivity towards Electrophiles |

| 2, 6 | ortho | meta | Activated by methyl, deactivated by sulfonyl (net effect: favored site of substitution) |

| 3, 5 | meta | ortho | Deactivated by both groups (disfavored) |

Therefore, in reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, the incoming electrophile would be expected to substitute at the positions ortho to the methyl group.

Participation in Complex Molecular Rearrangements

Allylic sulphones, including this compound, are known to undergo a variety of molecular rearrangements. One of the most common is the masterorganicchemistry.comuni.lu-sigmatropic rearrangement of the corresponding allylic sulfinate, which is an intermediate in the synthesis of the sulphone from the corresponding alcohol and p-toluenesulfinyl chloride.

Furthermore, under certain conditions, allylic sulphones can undergo a 1,3-rearrangement, where the sulfonyl group migrates from the α-carbon to the γ-carbon of the allylic system. This process can be catalyzed by acids or bases and is often driven by the formation of a more thermodynamically stable isomer. For this compound, a 1,3-rearrangement would lead to the formation of 2-methyl-1-propenyl p-tolyl sulphone.

The p-tolyl group itself can be involved in more complex rearrangements, although specific examples starting from this compound are not prevalent in the literature. However, in broader contexts, aryl sulphones can participate in rearrangements such as the Truce-Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution. This type of rearrangement typically requires a suitably positioned nucleophile within the same molecule and specific activating groups on the aromatic ring.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Studies of Sulphonyl Group Rearrangements (e.g., SiO2-catalyzed 1,3-rearrangement)

The 1,3-rearrangement of the sulfonyl group is a characteristic reaction of allylic sulfones. This process, often catalyzed by acids or solid supports like silica gel (SiO2), involves the migration of the sulfonyl group from one end of the allylic system to the other.

Studies have shown that a p-tolylsulfonyl group can undergo a silica gel-catalyzed 1,3-rearrangement. researchgate.net While the specific mechanism for 2-Methyl-2-propenyl p-tolyl sulphone is not detailed in the provided literature, the general pathway for allylic sulfones on a silica gel surface is proposed to involve the formation of an ion-pair intermediate. The acidic silanol groups (Si-OH) on the silica surface can protonate the sulfonyl oxygen, weakening the C-S bond. This facilitates the departure of the p-toluenesulfinate anion to generate a resonance-stabilized allylic carbocation. The sulfinate anion can then re-attack the carbocation at either the C1 or C3 position. In the case of this compound, this would lead to an equilibrium between the starting material and its rearranged isomer, 1-(p-tolylsulfonyl)-2-methylprop-1-ene. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two isomers.

The rearrangement can also be initiated thermally or by other catalysts, and the mechanism can vary, sometimes proceeding through radical-chain or dipolar pathways. researchgate.net For instance, the thermolysis of allylic alkyl sulfones has been shown to proceed through a mechanism with an activation energy of approximately 41.4 ± 2.3 kcal/mol, highlighting the energy requirements for such rearrangements. researchgate.net

Examination of Electron Transfer Mechanisms (e.g., S_RN1 reactions)

Electron transfer processes represent another important reaction pathway for allylic sulfones, often leading to reductive desulfonylation or substitution products. These reactions can proceed via radical or radical-anion intermediates.

The S_RN1 (Substitution Nucleophilic Radical Chain) mechanism, while not explicitly detailed for this compound in the search results, is a plausible pathway for its reactions with certain nucleophiles. This mechanism would involve the following steps:

Initiation: A single electron transfer (SET) to the allylic sulfone molecule forms a radical anion.

Propagation: This radical anion fragments, cleaving the carbon-sulfur bond to release a p-toluenesulfinate anion and an allylic radical (the 2-methyl-2-propenyl radical). This radical then reacts with a nucleophile to form a new radical anion, which can transfer its electron to another molecule of the starting allylic sulfone, thus propagating the chain.

Termination: Combination of radicals terminates the chain reaction.

Mechanistic studies of reductive desulfonylation using metal amalgams support the concept of electron transfer followed by fragmentation into a sulfinate anion and the more stable organic radical. wikipedia.org Similarly, electrochemical methods for synthesizing allyl sulfones have been shown to involve radical intermediates, as evidenced by trapping experiments with radical scavengers like TEMPO. rsc.org These findings underscore the accessibility of single-electron pathways for allylic sulfones, suggesting that this compound can likely participate in such S_RN1-type reactions under appropriate reductive or photolytic conditions.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic control favors the faster-forming product, which may not be the most stable, whereas thermodynamic control leads to the most stable product.

In the context of the 1,3-rearrangement, the reaction is often under thermodynamic control, meaning the product distribution reflects the relative energies of the isomeric sulfones. nih.govchemrxiv.org The stability of the final alkene is a key driving force. For this compound, the rearrangement would lead to a more substituted, and thus generally more stable, tetrasubstituted double bond in the isomer.

Kinetic studies on related systems provide insight into the energy barriers of these reactions. For example, the thermal rearrangement of allyl sec-butyl sulfone has a determined activation energy of 41.4 ± 2.3 kcal/mol. researchgate.net Thermal analysis of the hydrosulfonylation of 1,3-dienes to form allylic sulfones showed an inverse temperature dependence, with yields decreasing from 94% at 25°C to 56% at 70°C, suggesting that elevated temperatures can promote decomposition or reverse reactions. nih.gov

| Reaction Parameter | Value | Compound System | Conditions |

| Activation Energy (Ea) | 41.4 ± 2.3 kcal/mol | Allyl sec-butyl sulfone | Gas-phase pyrolysis (220-272°C) |

| Optimal Temperature | 25 °C | 1-(buta-1,3-dien-1-yl)-4-methoxybenzene + p-toluenesulfinic acid | Dichloromethane, 8h |

| Yield at 40 °C | 69% | 1-(buta-1,3-dien-1-yl)-4-methoxybenzene + p-toluenesulfinic acid | Dichloromethane |

| Yield at 70 °C | 56% | 1-(buta-1,3-dien-1-yl)-4-methoxybenzene + p-toluenesulfinic acid | Dichloromethane |

This table presents kinetic and thermodynamic data from related allylic sulfone systems to infer the behavior of this compound.

Influence of Electronic and Steric Factors on Reaction Outcomes (e.g., Hammett plot correlations)

Both electronic and steric effects significantly influence the course and rate of reactions involving this compound.

Electronic Factors: The electronic nature of substituents on the p-tolyl ring can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). nih.govwikipedia.orglibretexts.org A plot of log(k/k₀) versus σ yields a straight line with a slope ρ (the reaction constant). wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state.

A negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. nih.govwikipedia.org

For reactions involving nucleophilic attack on the allylic system or cleavage of the C-S bond to form a carbocation, a negative ρ value would be expected. Conversely, for reactions where the sulfonyl group acts as a leaving group in an anionic transition state, a positive ρ value might be observed. Nonlinear or "V-shaped" Hammett plots can also occur, signaling a change in the reaction mechanism or rate-determining step as the substituent electronics are varied. wikipedia.orgacs.org

Steric Factors: The steric environment around the allylic system plays a crucial role, particularly in determining regioselectivity and stereoselectivity. In reductions of allylic hydroxy sulfones with [Sm(H₂O)n]I₂, a clear trend was observed where increasing the steric bulk of the directing group led to higher diastereoselectivity. acs.org For this compound, the two methyl groups at the C2 position create significant steric hindrance. This would influence the approach of nucleophiles, potentially favoring attack at the less hindered C3 position. In rearrangement reactions, the steric bulk would also affect the stability of the transition state and the resulting isomers.

| Factor | Influence on this compound Reactivity |

| Electronic (Substituents on p-tolyl ring) | Modulates the electrophilicity of the allylic system and the stability of intermediates (e.g., carbocations, radicals). Quantifiable by Hammett correlations. |

| Steric (Methyl groups on allylic chain) | Directs the regioselectivity of nucleophilic attack, likely favoring the less hindered terminal carbon. Influences the diastereoselectivity in reactions that create new stereocenters. |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The structure of 2-Methyl-2-propenyl p-tolyl sulphone makes it an exceptionally useful building block in organic synthesis. The presence of the p-tolyl sulfone group, a good leaving group, and the adjacent double bond allows for a variety of chemical transformations. This versatility stems from its ability to participate in several key reaction types, enabling the introduction of the 2-methyl-2-propenyl group into a target molecule.

One of the primary applications of allylic sulfones like this compound is in palladium-catalyzed allylic alkylation reactions. In these reactions, the sulfone acts as a leaving group, and a nucleophile can attack the allylic system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The substitution pattern of the double bond in this compound can influence the regioselectivity of the nucleophilic attack, providing a pathway to specific isomers.

Furthermore, the sulfone group can activate the double bond for conjugate addition reactions, also known as Michael additions. This allows for the formation of a new bond at the carbon atom beta to the sulfone group. The reactivity of vinyl sulfones as Michael acceptors is a well-established principle in organic synthesis, and while this compound is technically an allyl sulfone, it can undergo isomerization under certain conditions to form a vinyl sulfone, or react directly in some cases.

Role as an Intermediate in the Synthesis of Diverse Complex Molecules

Due to its reactivity, this compound serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, including those with applications in the pharmaceutical and agrochemical industries. Its ability to introduce a specific three-carbon unit with a reactive handle (the double bond) makes it a valuable component in multi-step synthetic sequences.

For instance, the isobutenyl group (2-methylpropenyl) is a common structural motif in many natural products and biologically active compounds. The use of this compound provides a reliable method for incorporating this fragment. The resulting product, after the initial reaction, can then undergo further transformations of the double bond, such as oxidation, reduction, or addition reactions, to build up molecular complexity.

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, and it relies on the reaction of a sulfone with a carbonyl compound. While the classic Julia-Kocienski reaction often employs heteroaromatic sulfones, the underlying principle of using a sulfone to form a new double bond is relevant. A derivative of this compound could potentially be employed in such a reaction to form a diene, which is a common structural element in many complex molecules.

Precursor in the Formation of Specific Carbon Frameworks

This compound can be considered a precursor to specific and valuable carbon frameworks, most notably α,β-unsaturated ketones. While not a direct transformation in one step, the chemistry of allylic sulfones allows for synthetic routes that lead to these important functional groups.

One potential pathway involves the reaction of this compound with a suitable nucleophile, followed by oxidative cleavage of the resulting double bond. This would yield a ketone. If the initial nucleophile was an enolate or a similar species, this sequence could lead to the formation of a dicarbonyl compound, which could then be cyclized to form an α,β-unsaturated ketone.

Another approach could involve a Ramberg-Bäcklund type reaction. Although this reaction typically involves α-halo sulfones, modifications and related rearrangements of allylic sulfones are known. Such a rearrangement could potentially lead to the formation of a new double bond and a change in the carbon skeleton, which could then be further elaborated to an α,β-unsaturated ketone. The compound 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one is an example of an α,β-unsaturated ketone with a similar carbon skeleton to this compound.

Design of Novel Reagents and Catalysts Featuring the this compound Scaffold

The structural features of this compound also lend themselves to the design of new reagents and catalysts. The p-tolyl group can be functionalized, for example, by adding coordinating groups that can bind to a metal center. This would create a ligand for a metal catalyst, where the 2-methyl-2-propenyl group could influence the steric and electronic environment of the catalyst, potentially leading to improved selectivity or reactivity.

Furthermore, the double bond of the 2-methyl-2-propenyl group can be used as an anchor to attach the molecule to a solid support. This would allow for the development of solid-phase reagents, which can simplify purification procedures in multi-step synthesis. The sulfone itself could also be part of a larger, more complex reagent designed for a specific synthetic transformation. For instance, it could be incorporated into a bifunctional molecule that brings two reactants together, thereby facilitating a specific reaction.

The development of such novel reagents and catalysts is an active area of chemical research, and the versatility of the this compound scaffold makes it an attractive starting point for such endeavors.

Spectroscopic and Structural Elucidation Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

In a hypothetical ¹H NMR spectrum, the p-tolyl group would exhibit a characteristic AA'BB' system in the aromatic region (typically δ 7.0-8.0 ppm). The two aromatic protons ortho to the sulfonyl group would appear as a doublet downfield (e.g., ~δ 7.8 ppm) due to the electron-withdrawing effect of the SO₂ group, while the two protons meta would appear as another doublet upfield (e.g., ~δ 7.4 ppm). A sharp singlet for the methyl group on the tolyl ring would be expected in the aliphatic region (~δ 2.4 ppm).

The 2-methyl-2-propenyl (or methallyl) group attached to the sulfone would show distinct signals. The methylene (B1212753) protons (CH₂) adjacent to the sulfone group would likely appear as a singlet around δ 3.8-4.0 ppm. The two vinyl protons on the C=CH₂ group would present as two separate singlets (or very finely split doublets) in the δ 4.8-5.2 ppm region. The methyl group attached to the double bond would also produce a singlet, likely around δ 1.8 ppm. The lack of adjacent non-equivalent protons for most signals simplifies the splitting patterns.

¹³C NMR spectroscopy would further confirm the carbon skeleton. The p-tolyl group would show four distinct aromatic signals and one aliphatic signal for the methyl carbon (~21 ppm). The 2-methyl-2-propenyl group would be identified by the quaternary vinylic carbon, the terminal CH₂ vinylic carbon, the methylene carbon adjacent to the sulfone, and the allylic methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methyl-2-propenyl p-tolyl sulphone Predicted values are based on analogous structures and standard chemical shift ranges.

| Group | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| p-Tolyl | Ar-H (ortho to SO₂) | ~7.8 (d) | ~129 |

| p-Tolyl | Ar-H (meta to SO₂) | ~7.4 (d) | ~128 |

| p-Tolyl | Ar-C -SO₂ | - | ~136 |

| p-Tolyl | Ar-C -CH₃ | - | ~145 |

| p-Tolyl | -CH₃ | ~2.4 (s) | ~21 |

| 2-Methyl-2-propenyl | SO₂-CH₂ - | ~3.9 (s) | ~60 |

| 2-Methyl-2-propenyl | -C =(CH₂)CH₃ | - | ~140 |

| 2-Methyl-2-propenyl | =CH₂ | ~5.0 (s), ~5.1 (s) | ~118 |

| 2-Methyl-2-propenyl | =C-CH₃ | ~1.8 (s) | ~22 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and, by extension, its elemental composition. For this compound (C₁₁H₁₄O₂S), the exact mass is a key identifier. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺•) peak, which would confirm the molecular weight. Subsequent fragmentation provides structural clues. A primary fragmentation pathway for allylic sulfones involves the cleavage of the carbon-sulfur bond. This would lead to the formation of a stable methallyl cation and a p-tolylsulfonyl radical, or vice versa. The formation of a stable cation is a favored process. utexas.edu Another significant fragmentation would be the generation of the tropylium (B1234903) ion (m/z 91) from the tolyl group, a common feature for toluene-containing compounds. youtube.com The loss of SO₂ (mass 64) is also a characteristic fragmentation pattern for sulfones.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₄O₂S)

| Ion / Adduct | Formula | Predicted m/z | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺• | C₁₁H₁₄O₂S | 210.07 | Confirms molecular weight |

| [M+H]⁺ | C₁₁H₁₅O₂S | 211.07874 | Protonated molecule |

| [M+Na]⁺ | C₁₁H₁₄NaO₂S | 233.06068 | Sodium adduct |

| [M-H]⁻ | C₁₁H₁₃O₂S | 209.06418 | Deprotonated molecule |

| Tropylium Ion | C₇H₇ | 91 | Characteristic fragment of tolyl group |

| Methallyl Cation | C₄H₇ | 55 | From C-S bond cleavage |

Data sourced from predictions for C11H14O2S. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfone group.

The sulfonyl (SO₂) group exhibits two intense and characteristic stretching vibrations: an asymmetric stretch (ν_as) typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch (ν_s) in the 1160-1120 cm⁻¹ range. researchgate.net The presence of these two strong bands is a definitive indicator of a sulfone.

Other key functional groups also provide distinct signals. The C=C double bond of the methallyl group would show a stretching vibration in the 1680-1640 cm⁻¹ region. libretexts.org The adjacent sp² C-H bonds would produce stretching bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), distinguishing them from the sp³ C-H stretches of the methyl and methylene groups, which appear just below 3000 cm⁻¹ (3000-2850 cm⁻¹). amazonaws.commaricopa.edu The aromatic ring of the tolyl group would show C-H stretching vibrations also just above 3000 cm⁻¹ and characteristic C=C stretching "breathing" modes in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic & Vinylic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C (Alkene) | Stretching | 1680 - 1640 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium, multiple bands |

| SO₂ (Sulfone) | Asymmetric Stretching | 1350 - 1300 | Strong |

| SO₂ (Sulfone) | Symmetric Stretching | 1160 - 1120 | Strong |

Frequency ranges are based on established spectroscopic data. researchgate.netlibretexts.orgmaricopa.edu

X-ray Crystallography for Precise Molecular Geometry and Conformation Determination (referencing related compounds)

Studies on various aryl sulfones show that the geometry around the sulfur atom is a distorted tetrahedron. st-andrews.ac.uk The O-S-O bond angle is consistently larger than the C-S-C bond angle, typically falling in the range of 117-121°, while the C-S-C angle is generally between 101-107°. st-andrews.ac.uk The sulfur-oxygen double bonds (S=O) are very short, around 1.40-1.46 Å. The sulfur-carbon (S-C) bond lengths are typically in the range of 1.74-1.79 Å, with S-C(alkyl) bonds being slightly longer than S-C(aryl) bonds. st-andrews.ac.uk

Table 4: Typical Bond Lengths and Angles in Aryl Alkyl Sulfones (based on related structures)

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| S=O | 1.40 - 1.46 |

| S-C (Aryl) | 1.74 - 1.78 |

| S-C (Alkyl) | 1.76 - 1.80 |

| Bond Angles (°) | |

| O-S-O | 117 - 121 |

| C-S-C | 101 - 107 |

| O-S-C | 106 - 110 |

Data derived from crystallographic studies of related sulfone compounds. st-andrews.ac.uk

Computational and Theoretical Chemical Studies of 2 Methyl 2 Propenyl P Tolyl Sulphone

Electronic Structure Analysis and Reactivity Prediction through Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic landscape of a molecule. For allylic sulphones like 2-Methyl-2-propenyl p-tolyl sulphone, these calculations can elucidate the distribution of electrons and identify regions susceptible to chemical attack, thereby predicting reactivity.

Detailed research findings on analogous aryl allylic sulfones reveal that the highest occupied molecular orbital (HOMO) is typically localized on the allylic double bond and the adjacent methylene (B1212753) group. In contrast, the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the p-tolylsulfonyl group. This separation of frontier molecular orbitals is characteristic of donor-acceptor systems, where the allylic group acts as the electron donor and the tosyl group as the electron acceptor.

Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution. For a typical aryl allylic sulphone, the MEP would show a region of negative potential (red/yellow) around the sulfonyl oxygen atoms, indicating their nucleophilic character. The allylic double bond would exhibit a region of higher electron density, making it susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of a Model Allyl Aryl Sulphone (Note: This data is for a representative model system and not specifically for this compound)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.5 D |

Modeling of Reaction Transition States and Energy Profiles (e.g., for rearrangement pathways)

Allylic sulphones are known to undergo thermal rearrangements, most notably a researchgate.netchemeo.com-sigmatropic shift to form a more stable isomeric sulphone. Computational chemistry is instrumental in mapping the potential energy surface for such reactions, identifying the transition state structures, and calculating the activation energy barriers. wayne.edunih.gov

The rearrangement of allylic sulphones is mechanistically related to the well-studied researchgate.netuni.lu-sigmatropic rearrangement of allylic sulfoxides (the Mislow-Evans rearrangement). mdpi.com Computational studies on these rearrangements typically employ DFT methods to locate the transition state geometry. For a researchgate.netchemeo.com-rearrangement of an allylic sulphone, the transition state would likely involve a four-membered ring-like structure where the sulfonyl group is partially bonded to both the alpha and gamma carbons of the allylic system.

The energy profile of such a reaction would show the relative energies of the reactant, the transition state, and the product. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. While specific calculations for this compound are not published, studies on analogous systems provide a framework for understanding this process.

Table 2: Calculated Energy Profile for a Model Allylic Sulphone Rearrangement (Note: This data is for a representative model system and not specifically for this compound)

| Species | Relative Energy (kcal/mol) |

| Reactant (Allylic Sulphone) | 0.0 |

| Transition State | +35.2 |

| Product (Isomeric Sulphone) | -5.8 |

Conformational Analysis of the Allylic Sulphone System

The reactivity and physical properties of this compound are also influenced by its three-dimensional structure. Conformational analysis, performed computationally, helps to identify the most stable conformers and the energy barriers between them. The key dihedral angles that define the conformation of this molecule are around the C-S and S-C bonds of the C-SO2-C linkage.

For aryl sulphones, the orientation of the aryl ring with respect to the sulfonyl group and the conformation of the allylic chain are of particular interest. Studies on related molecules, such as (S)-(-)-Methyl 2-(p-tolyl-sulfon-yloxy)-propanoate, have shown specific preferred conformations in the solid state, which can be correlated with computational results in the gas phase. nih.gov The interplay of steric and electronic effects governs the conformational preferences. For instance, the gauche and anti conformations around the S-C(allyl) bond will have different energies, and the rotational barrier will influence the molecule's flexibility.

Table 3: Relative Energies of Conformers of a Model Aryl Allylic Sulphone (Note: This data is for a representative model system and not specifically for this compound)

| Conformer (Dihedral Angle C-S-C-C) | Relative Energy (kcal/mol) |

| Anti (180°) | 0.0 |

| Gauche (60°) | +1.2 |

| Eclipsed (0°) | +4.5 (Rotational Barrier) |

Intermolecular Interaction Studies and Their Implications for Reactivity

In the condensed phase (solid or liquid), molecules of this compound will interact with each other. These intermolecular interactions, such as hydrogen bonds (C-H···O), van der Waals forces, and π-π stacking interactions between the tolyl rings, can significantly affect the molecule's properties and reactivity. mdpi.com

Computational methods can be used to model dimers or larger clusters of molecules to quantify the strength of these interactions. For example, studies on the crystal packing of other sulfonamides have revealed the importance of hydrogen bonding and halogen bonding in directing the supramolecular architecture. mdpi.comnih.gov In the case of this compound, the sulfonyl oxygens can act as hydrogen bond acceptors, and the tolyl rings can participate in π-stacking.

Understanding these interactions is crucial for predicting crystal structures, solubility, and how the molecule might behave in a biological environment or as a material. The strength of these non-covalent bonds can be calculated and analyzed using techniques like Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots.

Table 4: Calculated Interaction Energies for a Model Aryl Sulphone Dimer (Note: This data is for a representative model system and not specifically for this compound)

| Interaction Type | Interaction Energy (kcal/mol) |

| C-H···O Hydrogen Bond | -2.5 |

| π-π Stacking (Parallel Displaced) | -3.1 |

| van der Waals | -1.8 |

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The traditional methods for synthesizing allylic sulphones, while effective, often rely on harsh reagents and generate significant waste. Future research will undoubtedly focus on developing greener and more atom-economical synthetic pathways.

Key Research Thrusts:

Catalytic C-H Functionalization: A primary goal is to move away from pre-functionalized starting materials. The direct, catalytic C-H activation and subsequent sulfonylation of isobutylene (B52900) or related hydrocarbons with a p-toluenesulfonyl source would represent a major leap in efficiency. This approach minimizes protecting groups and activation steps, thereby shortening the synthetic sequence.

Flow Chemistry for Enhanced Safety and Scalability: The use of microreactor technology and continuous flow processes can offer significant advantages for the synthesis of 2-Methyl-2-propenyl p-tolyl sulphone. Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and the safe handling of potentially hazardous reagents or intermediates. This can lead to higher yields, improved purity, and easier scalability.

Bio-inspired and Biocatalytic Methods: The exploration of enzymatic or chemo-enzymatic routes for the synthesis of chiral or prochiral sulphones is a burgeoning area of research. While still in its infancy for this specific class of compounds, biocatalysis offers the promise of high selectivity under mild, environmentally benign conditions.

Alternative Sulfonylating Agents: Research into novel, less hazardous, and more readily available p-toluenesulfonylating agents will be crucial. This could include the development of solid-supported reagents for easier purification or the use of in situ generated sulfonylating species to avoid the handling of corrosive materials. A patent for the preparation of methyl p-tolyl sulfone highlights a method that avoids the use of highly toxic dimethyl sulfate, indicating a trend towards safer synthesis routes. google.com

Exploration of Uncharted Reactivity Patterns and Novel Transformations

While the fundamental reactivity of allylic sulphones is well-established, there remains considerable scope for discovering new transformations and expanding their synthetic utility.

Potential Areas of Investigation:

Asymmetric Catalysis: The development of novel chiral catalysts for enantioselective reactions of this compound is a major frontier. This would enable the synthesis of optically active products, which are of high value in medicinal chemistry and materials science.

Dual-Role Reagents: Exploring the potential of this compound to act as a linchpin, participating in multiple bond-forming events in a single pot, is an exciting prospect. Such tandem or domino reactions can rapidly build molecular complexity from simple starting materials.

Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrosynthesis to reactions involving this sulphone could unlock novel reactivity patterns. These methods can facilitate radical-based transformations under mild conditions, providing access to products that are difficult to obtain through traditional thermal methods.

Frustrated Lewis Pair (FLP) Chemistry: The use of FLPs to activate the C-S bond or other functionalities within the molecule could lead to unprecedented transformations. This area of research is known for its ability to mediate difficult bond-breaking and bond-forming processes.

Advancements in Mechanistic Understanding and Predictive Modeling

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new reactions and catalysts.

Future Research Directions:

In Situ Spectroscopic Studies: The use of advanced spectroscopic techniques, such as in situ IR and NMR spectroscopy, can provide real-time information about the formation and consumption of intermediates during a reaction. This can offer invaluable insights into the reaction pathway.

Computational Chemistry and DFT Studies: High-level computational modeling, particularly using Density Functional Theory (DFT), will continue to be a powerful tool for elucidating reaction mechanisms. researchgate.net These studies can help to identify transition states, calculate activation energies, and predict the stereochemical outcome of reactions. researchgate.net This can significantly accelerate the discovery and optimization of new synthetic methods.

Kinetics and Isotope Effect Studies: Detailed kinetic analysis and the measurement of kinetic isotope effects can provide quantitative data to support or refute proposed reaction mechanisms. These classical physical organic chemistry techniques remain highly relevant for gaining a deep mechanistic understanding.

Machine Learning and AI in Reaction Prediction: The application of machine learning algorithms to predict the outcome of reactions involving this compound based on a large dataset of known transformations is an emerging area. This could eventually lead to the in silico design of novel and efficient synthetic routes.

Expansion of Synthetic Applications in Emerging Fields of Chemical Science

The unique reactivity of this compound makes it a valuable tool for the construction of complex molecules with potential applications in various cutting-edge fields.

Promising Areas for Application:

Materials Science: The incorporation of the sulfonyl group into polymers and other materials can impart desirable properties such as thermal stability, altered electronic properties, and increased polarity. Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel functional materials.

Medicinal Chemistry and Drug Discovery: The sulfone moiety is a key structural feature in numerous pharmaceuticals. The development of new methods to incorporate the 2-methyl-2-propenyl p-tolyl sulfonyl group into complex, biologically active molecules is a promising avenue for drug discovery programs. Mechanistic studies on the reactions of metal complexes with sulfur-containing biomolecules can provide insights into potential therapeutic applications. researchgate.netrsc.org

Agrochemicals: The synthesis of novel pesticides and herbicides often involves the introduction of specific functional groups to optimize their biological activity and environmental profile. The unique structural features of this compound could be leveraged in the development of new agrochemicals.

Organic Electronics: The electron-withdrawing nature of the sulfonyl group can be exploited in the design of new organic semiconductors and other materials for electronic devices. Research in this area would focus on synthesizing and characterizing novel conjugated systems containing the p-tolyl sulfonyl moiety.

Q & A

Basic Questions

Q. What are the common synthetic methodologies for preparing 2-Methyl-2-propenyl p-tolyl sulphone, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, p-tolyl vinyl sulphone derivatives are often prepared by reacting p-toluenesulfonyl chloride with propenyl Grignard reagents under anhydrous conditions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to nucleophile) and using inert atmospheres (argon/nitrogen) can minimize side reactions. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical for yield improvement .

- Characterization : Post-synthesis, purity is confirmed via HPLC or GC-MS, while structural validation employs H/C NMR and FT-IR spectroscopy to identify sulfone (S=O, ~1300–1150 cm) and propenyl (C=C, ~1640 cm) groups .

Q. How can researchers distinguish this compound from structurally similar sulfones using spectroscopic techniques?

- Analytical Strategy : Comparative analysis using H NMR can resolve differences in substituent environments. For instance, the propenyl group shows characteristic doublets (δ 5.1–5.3 ppm for CH=C) and a singlet for the methyl group (δ 1.8–2.0 ppm). The p-tolyl moiety exhibits aromatic protons as a doublet (δ 7.2–7.4 ppm) and a methyl singlet (δ 2.4 ppm). X-ray crystallography (e.g., as in Wittig reagent studies) provides definitive structural confirmation by resolving bond lengths and angles .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Safety Protocol : The compound may irritate skin/eyes (GHS05/06 classification). Use fume hoods, nitrile gloves, and eye protection. Storage requires airtight containers in cool, ventilated areas away from oxidizers. Spill management involves neutralization with sodium bicarbonate and disposal via licensed waste facilities .

Advanced Research Questions

Q. What role does the sulfone group play in directing regioselectivity during catalytic asymmetric reactions involving this compound?

- Mechanistic Insight : The sulfone group acts as a strong electron-withdrawing directing group, polarizing adjacent bonds to favor nucleophilic attack at specific positions. For example, in palladium-catalyzed cross-couplings, the sulfone stabilizes transition states via resonance, enabling >99% enantiomeric excess (ee) in products, as demonstrated in asymmetric reductions . Computational studies (DFT) can model charge distribution to predict reactivity hotspots .

Q. How can X-ray crystallography resolve structural ambiguities in sulfone-containing intermediates, such as Wittig reagents derived from this compound?

- Structural Analysis : Single-crystal X-ray diffraction determines bond lengths (e.g., S=O ~1.43 Å) and dihedral angles between the p-tolyl and propenyl groups, clarifying steric and electronic effects. For Wittig reagents, this technique confirmed a trigonal-planar geometry around phosphorus, critical for understanding ylide reactivity . Refinement protocols (e.g., least-squares methods) reduce R-values to <0.1 for high confidence .

Q. What strategies mitigate competing side reactions (e.g., dimerization or oxidation) during the synthesis of complex sulfone derivatives?

- Experimental Design :

- Temperature Control : Slow addition of reagents at −78°C suppresses exothermic dimerization.

- Catalytic Additives : Use of radical inhibitors (e.g., BHT) or Lewis acids (e.g., ZnCl) stabilizes reactive intermediates.

- Protecting Groups : In RNA synthesis, the 2′-O-TEM group (derived from p-tolyl vinyl sulphone) prevents undesired nucleophilic attacks by selectively quenching exocyclic amines .

Q. How does the electronic nature of the p-tolyl group influence the reactivity of this compound in photochemical applications?

- Spectroscopic and Computational Insights : The p-tolyl group’s electron-donating methyl enhances conjugation, red-shifting UV absorption (λmax ~270 nm). TD-DFT calculations correlate this with HOMO-LUMO gaps, predicting photoreactivity. Experimental validation via fluorescence quenching assays can assess energy transfer efficiency in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.